molecular formula C22H18BrCl3N2O B2612598 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide CAS No. 303061-49-6

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide

Cat. No. B2612598
CAS RN: 303061-49-6
M. Wt: 512.65
InChI Key: ONBSPWMUYVKFBM-UHFFFAOYSA-N
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Description

“N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide” is a complex organic compound. It contains a bromoanilino group, a trichloroethyl group, and a diphenylacetamide group . The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromoanilino group would likely be involved in pi-pi interactions with the diphenylacetamide group, potentially leading to interesting structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromoanilino, trichloroethyl, and diphenylacetamide groups . For example, the bromine atom would likely make the compound relatively heavy and potentially quite reactive .

Scientific Research Applications

Anti-inflammatory Applications

Research has shown that derivatives of diphenhydramine, including compounds with bromo and tolyl derivatives, exhibit anti-inflammatory effects. These effects are attributed to their ability to decrease acute inflammations, potentially through reduction in vascular permeability or antagonistic effects on H1 histamine receptors (Ahmadi et al., 2012).

Catalytic Applications

Palladium complexes derived from diphenylacetamide-based thio/selenoethers have been synthesized and shown to be efficient catalysts for C-C and C-O coupling reactions. These complexes demonstrate significant potential in organic synthesis and materials science, highlighting the versatility of diphenylacetamide derivatives in catalysis (Singh & Singh, 2017).

Herbicide Mechanism Studies

Diphenamid, a derivative of diphenylacetamide, has been studied for its herbicidal action. It inhibits adventitious roots in certain crops without decreasing foliage growth, indicating a selective herbicidal effect that could be beneficial in agricultural applications (Nishimoto & Warren, 1971).

Antimicrobial and Antifungal Activities

Synthesis of new diphenylamine derivatives, related to the structural motif of diphenylacetamide, has shown significant antimicrobial and antifungal activities. These studies suggest the potential of diphenylacetamide derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry (Kumar & Mishra, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide” would require appropriate safety precautions. The presence of the bromine and chlorine atoms suggests that this compound could potentially be hazardous .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have interesting biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrCl3N2O/c23-17-11-13-18(14-12-17)27-21(22(24,25)26)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSPWMUYVKFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrCl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303061-49-6
Record name N-(1-(4-BROMOANILINO)-2,2,2-TRICHLOROETHYL)-2,2-DIPHENYLACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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